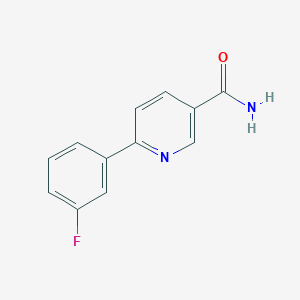

![molecular formula C16H16N2O B1342495 [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine CAS No. 1093414-20-0](/img/structure/B1342495.png)

[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

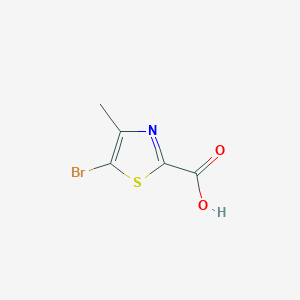

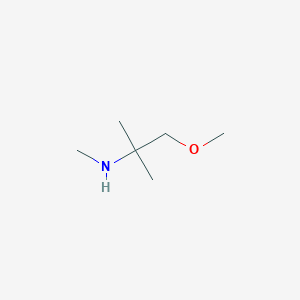

“[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine” is a compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy .

Synthesis Analysis

The most direct method for the preparation of this compound is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to amino group .Molecular Structure Analysis

The molecular structure of this compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy . The SMILES string representation of the compound is Cl.Cl.NCCN1CCc2ccccc12 .Chemical Reactions Analysis

The compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties . The compound has been identified by targeted SAR studies as promising structures interacting with RCAR/(PYR/PYL) receptor proteins .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 235.15 . The InChI key of the compound is WMQJYMKHESNSME-UHFFFAOYSA-N .科学的研究の応用

Regioselective Addition and Synthesis Applications

Regioselective Addition to Aromatic Amines : A study demonstrated that methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines, resulting in regioselective addition at the α-position of the activated exocyclic C=C bond. This process yields methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, showcasing a method for functionalizing the indole ring with aromatic amines (Koz’minykh et al., 2006).

Synthesis of Iminofurans : The reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines in toluene under reflux conditions was studied. This process led to the formation of ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, indicating a pathway for synthesizing iminofuran derivatives (Shipilovskikh et al., 2014).

Potential Biological Activity

Antimicrobial Activities : Novel indole derivatives synthesized from reactions involving 2-arylhydrazononitriles demonstrated promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast. This highlights the potential of indole-based compounds for developing new antimicrobial agents (Behbehani et al., 2011).

Biological Activity of Schiff Bases : Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid exhibited remarkable antimicrobial activity, suggesting the potential of these compounds in antimicrobial therapy. The study underscores the significance of structural modifications to enhance biological activity (Radhakrishnan et al., 2020).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

生化学分析

Biochemical Properties

[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to multiple receptors, enhancing its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can modulate the activity of metabolic enzymes, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells, where it accumulates in specific compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Post-translational modifications, such as phosphorylation, can influence its localization and activity .

特性

IUPAC Name |

2-amino-1-(2,3-dihydroindol-1-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-15(13-7-2-1-3-8-13)16(19)18-11-10-12-6-4-5-9-14(12)18/h1-9,15H,10-11,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFDJWJYYWKOBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)

![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)